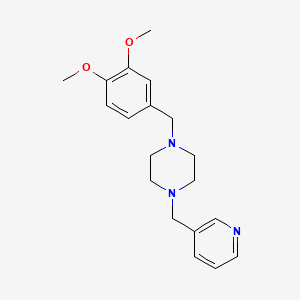![molecular formula C14H8Cl2F3NO B5776349 4-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5776349.png)
4-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide, commonly known as CTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. CTB is a crystalline solid that is soluble in organic solvents and is commonly synthesized through a multi-step process involving various chemical reactions.
作用機序
The mechanism of action of CTB involves its ability to bind to gangliosides, which are glycosphingolipids found on the cell surface. CTB binds to the GM1 ganglioside, which is abundant in neuronal membranes, and is taken up by the cell through endocytosis. Once inside the cell, CTB is transported to the Golgi apparatus and then to the endoplasmic reticulum, where it is retrogradely transported to the cell body. This allows CTB to be used as a retrograde tracer to label and track neural pathways.
Biochemical and physiological effects:
CTB has been shown to have minimal toxicity and does not appear to have any significant physiological effects. However, the binding of CTB to gangliosides can affect cell signaling pathways, which may have implications for cellular function and communication.
実験室実験の利点と制限
One of the primary advantages of CTB is its ability to label and track neural pathways, making it a valuable tool in neuroscience research. Additionally, CTB is relatively stable and can be stored for extended periods without degradation. However, CTB has limitations, including its potential for non-specific binding and the need for careful handling due to its toxicity.
将来の方向性
There are several potential future directions for research involving CTB. One area of interest is the development of new methods for CTB synthesis that are more efficient and cost-effective. Additionally, there is potential for the development of new applications for CTB in fields such as cancer research and immunology. Further research is also needed to better understand the mechanisms of CTB binding to gangliosides and its potential implications for cellular function and communication.
合成法
The synthesis of CTB involves several steps, including the preparation of 4-chloro-2-(trifluoromethyl)aniline, which is then reacted with benzoyl chloride to form 4-chloro-N-(4-chloro-2-(trifluoromethyl)phenyl)benzamide. The final product is obtained through recrystallization and purification processes. The synthesis of CTB is a complex process that requires careful handling and expertise in organic chemistry.
科学的研究の応用
CTB has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of CTB is in neuroscience research, where it is used as a retrograde tracer to label and track neural pathways. CTB is also used in immunohistochemistry to visualize specific cells and tissues. Additionally, CTB has been used in cancer research to study the mechanisms of tumor growth and metastasis.
特性
IUPAC Name |
4-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F3NO/c15-9-3-1-8(2-4-9)13(21)20-12-6-5-10(16)7-11(12)14(17,18)19/h1-7H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNOQJPYZMIZOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5776281.png)




![2-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5776323.png)




![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B5776355.png)

![N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5776366.png)
